6-Ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
6-Ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. This compound is known for its diverse biological activities and is used primarily in research and development settings .
Preparation Methods
The synthesis of 6-Ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common method includes the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst . Industrial production methods often employ metal-catalyzed synthesis and ring expansion reactions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using zinc/acetic acid or triphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy and carboxylic acid groups.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .
Scientific Research Applications
6-Ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
Similar compounds include nalidixic acid and oxolinic acid, both of which share the 1,8-naphthyridine core structure . 6-Ethoxy-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific ethoxy and carboxylic acid substitutions, which confer distinct biological activities and chemical properties .
Comparison with Similar Compounds
- Nalidixic acid
- Oxolinic acid
- 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Properties
Molecular Formula |
C14H16N2O4 |
---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
6-ethoxy-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O4/c1-4-16-7-10(14(18)19)12(17)9-6-11(20-5-2)8(3)15-13(9)16/h6-7H,4-5H2,1-3H3,(H,18,19) |
InChI Key |
IUCIWCGUJWVRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)C)OCC)C(=O)O |
Origin of Product |
United States |
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